

A Technical Guide to 2-Mercaptoethanol-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Mercaptoethanol-d6**

Cat. No.: **B1490777**

[Get Quote](#)

CAS Number: 203645-37-8

This in-depth technical guide provides comprehensive information on **2-Mercaptoethanol-d6** for researchers, scientists, and drug development professionals. The document covers its core properties, applications, experimental protocols, and safety information, presented in a clear and accessible format.

Physicochemical Properties

2-Mercaptoethanol-d6 is the deuterated analog of 2-Mercaptoethanol, where all six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Property	Value	Reference
CAS Number	203645-37-8	[1] [2] [3]
Molecular Formula	C ₂ D ₆ OS	[1]
Linear Formula	DS ₂ CD ₂ OD	[2]
Molecular Weight	84.17 g/mol	[1] [2] [3]
Boiling Point	157 °C (decomposes)	[2]
Density	1.204 g/mL at 25 °C	[2]
Isotopic Purity	≥96 atom % D	[2]
Chemical Purity	≥98%	[2] [3]
Flash Point	74 °C (165.2 °F) - closed cup	[2]

Applications in Research and Drug Development

The primary utility of **2-Mercaptoethanol-d6** stems from its isotopic labeling and its properties as a potent reducing agent.

Biomolecular NMR Spectroscopy

2-Mercaptoethanol-d6 is frequently used in biomolecular NMR studies.[\[3\]](#)[\[4\]](#) The absence of protons eliminates solvent-related signals from ¹H NMR spectra, allowing for clearer observation of the signals from the biomolecule of interest. This is particularly advantageous when studying the structure and dynamics of proteins and nucleic acids in solution.

Proteomics and as a Reducing Agent

In proteomics, 2-Mercaptoethanol is a standard reagent for reducing disulfide bonds in proteins prior to electrophoresis, chromatography, or mass spectrometry analysis.[\[5\]](#)[\[6\]](#) The cleavage of these bonds is crucial for the complete denaturation and linearization of proteins, ensuring accurate molecular weight determination and sequence analysis. **2-Mercaptoethanol-d6** can be used as an internal standard in quantitative proteomics workflows that utilize mass spectrometry, allowing for precise quantification of disulfide bond reduction. Recent studies

have also explored its use for the specific modification of cysteine residues, which can improve the accuracy of peptide identification and quantification.[7][8]

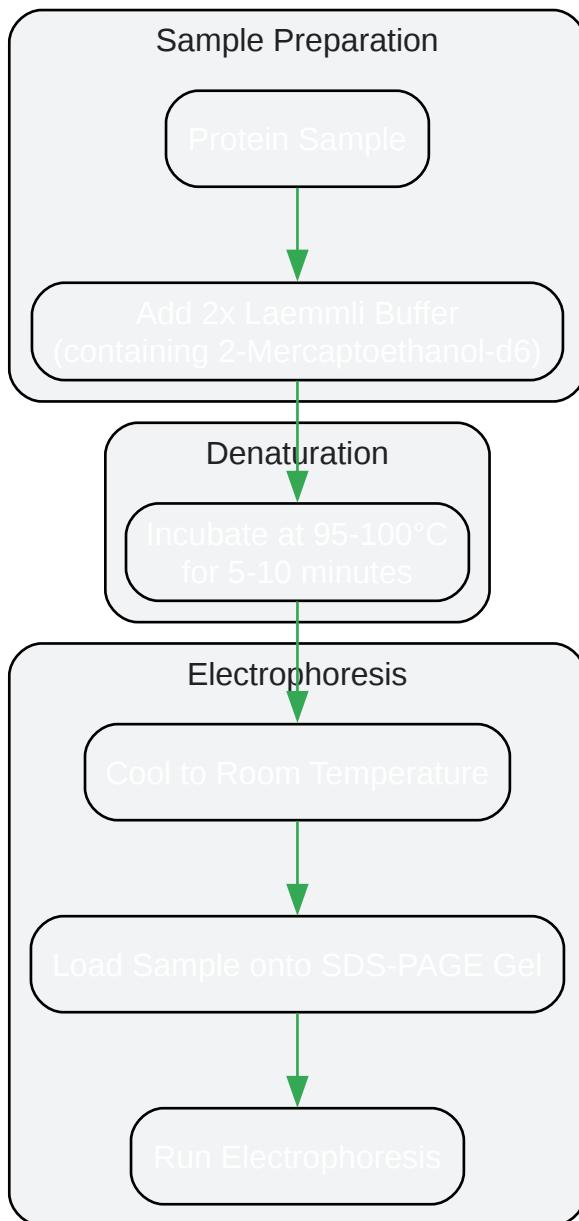
The reduction of a disulfide bond by 2-Mercaptoethanol proceeds via the following equilibrium:

[Click to download full resolution via product page](#)

Disulfide bond reduction by 2-Mercaptoethanol.

Drug Development

Deuterated compounds are increasingly utilized in drug development to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs). The substitution of hydrogen with deuterium can lead to:


- Improved Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down the metabolism of a drug, leading to a longer half-life and potentially reducing the required dosing frequency.
- Reduced Formation of Toxic Metabolites: By slowing metabolism at specific sites, deuteration can decrease the formation of unwanted or toxic byproducts.
- Enhanced Bioavailability: Slower metabolism can lead to higher plasma concentrations of the drug, improving its overall bioavailability.

While 2-Mercaptoethanol itself is not typically an active pharmaceutical ingredient, the principles of using deuterated compounds are highly relevant to the field. **2-Mercaptoethanol-d6** can be used in preclinical studies to trace the metabolic fate of molecules containing a mercaptoethanol moiety.

Experimental Protocols

Protein Denaturation for SDS-PAGE

This protocol describes the standard procedure for reducing and denaturing protein samples for separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

[Click to download full resolution via product page](#)

Workflow for protein denaturation using 2-Mercaptoethanol-d6.

Materials:

- Protein sample

- 2x Laemmli sample buffer (or similar) containing 5-10% (v/v) **2-Mercaptoethanol-d6**
- Heating block or water bath
- Microcentrifuge tubes

Procedure:

- Combine your protein sample with an equal volume of 2x Laemmli sample buffer in a microcentrifuge tube.
- Vortex briefly to mix.
- Heat the sample at 95-100°C for 5-10 minutes to denature the proteins and facilitate the reduction of disulfide bonds.
- Allow the sample to cool to room temperature.
- The sample is now ready to be loaded onto an SDS-PAGE gel for electrophoresis.

Use in Enzyme Assays

2-Mercaptoethanol is often included in enzyme assay buffers to maintain the activity of enzymes that are sensitive to oxidation. It acts as an antioxidant, protecting free sulfhydryl groups in the enzyme's active site from forming disulfide bonds that could lead to inactivation. The use of **2-Mercaptoethanol-d6** in this context would be for specialized applications, such as NMR-based enzyme assays where the proton signals from the reducing agent would interfere with the measurement.

General Considerations for Enzyme Assays:

- The final concentration of **2-Mercaptoethanol-d6** in the assay buffer typically ranges from 1 to 10 mM.
- It is important to ensure that the reducing agent does not interfere with the assay itself (e.g., by reacting with a substrate or cofactor).
- Always prepare fresh buffers containing reducing agents, as they can oxidize over time.

Safety and Handling

2-Mercaptoethanol and its deuterated form are hazardous chemicals and must be handled with appropriate safety precautions.

Hazard Category	Description
Acute Toxicity (Oral, Dermal, Inhalation)	Toxic if swallowed, fatal in contact with skin, and toxic if inhaled.[9][10]
Skin Corrosion/Irritation	Causes skin irritation.[9]
Serious Eye Damage/Eye Irritation	Causes serious eye damage.[9]
Skin Sensitization	May cause an allergic skin reaction.[9]
Specific Target Organ Toxicity	May cause damage to organs through prolonged or repeated exposure.[9]
Aquatic Hazard	Very toxic to aquatic life with long-lasting effects. [9]

Personal Protective Equipment (PPE) and Handling:

- Engineering Controls: Always handle **2-Mercaptoethanol-d6** in a certified chemical fume hood.
- Hand Protection: Wear chemical-resistant gloves (nitrile is recommended). Consider double-gloving.
- Eye Protection: Use safety glasses or chemical splash goggles.
- Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.

- Keep away from heat, sparks, and open flames.
- Store away from incompatible materials such as oxidizing agents.

Disposal:

- Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) and proper laboratory safety training. Always consult the SDS for the most up-to-date safety information before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 4. 2-Mercaptoethanol (Data Sheet, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. mdpi.com [mdpi.com]
- 6. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Mercaptoethanol: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]

- To cite this document: BenchChem. [A Technical Guide to 2-Mercaptoethanol-d6]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1490777#2-mercaptopethanol-d6-cas-number\]](https://www.benchchem.com/product/b1490777#2-mercaptopethanol-d6-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com